2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine
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Overview
Description
2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, antifungal, antiviral, anti-inflammatory, antidiabetic, antioxidant, and anticancer properties .
Preparation Methods
The synthesis of 2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the synthesis of thieno[3,2-d]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea. This intermediate is then converted to 2,4-dichlorothieno[3,2-d]pyrimidine using phosphorus oxychloride (POCl3). Finally, the dichloride is treated with cyclopropylamine in N,N-dimethylformamide (DMF) at elevated temperatures to yield the target compound .
Chemical Reactions Analysis
2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to bind to acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, thereby inhibiting its activity. This inhibition can lead to the disruption of essential cellular processes in microorganisms and cancer cells .
Comparison with Similar Compounds
2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine can be compared to other thienopyrimidine derivatives, such as:
2-chloro-N-cyclopropylthieno[2,3-d]pyrimidin-4-amine: Similar in structure but with different biological activities.
5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Another heterocyclic compound with distinct chemical and biological properties.
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity, highlighting the diverse applications of pyrimidine derivatives.
These comparisons highlight the unique properties of this compound, particularly its broad-spectrum antimicrobial and anticancer activities.
Properties
Molecular Formula |
C9H8ClN3S |
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Molecular Weight |
225.70 g/mol |
IUPAC Name |
2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H8ClN3S/c10-9-12-6-3-4-14-7(6)8(13-9)11-5-1-2-5/h3-5H,1-2H2,(H,11,12,13) |
InChI Key |
RFKVXCNCMCCPKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=NC3=C2SC=C3)Cl |
Origin of Product |
United States |
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